molecular formula C21H25N5O4S B11159026 {4-[(4-methoxyphenyl)sulfonyl]piperazino}(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

{4-[(4-methoxyphenyl)sulfonyl]piperazino}(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

Cat. No.: B11159026
M. Wt: 443.5 g/mol
InChI Key: PGVUDARSMNUNBF-UHFFFAOYSA-N
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Description

{4-[(4-methoxyphenyl)sulfonyl]piperazino}(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperazine ring with a pyrazolopyridine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-methoxyphenyl)sulfonyl]piperazino}(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine and pyrazolopyridine intermediates. The key steps include:

    Formation of the Piperazine Intermediate: This involves the reaction of 4-methoxybenzenesulfonyl chloride with piperazine under basic conditions to form the 4-[(4-methoxyphenyl)sulfonyl]piperazine intermediate.

    Formation of the Pyrazolopyridine Intermediate: This involves the cyclization of 1,3,6-trimethyl-1H-pyrazole with a suitable pyridine derivative.

    Coupling Reaction: The final step involves the coupling of the two intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-methoxyphenyl)sulfonyl]piperazino}(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-[(4-hydroxyphenyl)sulfonyl]piperazino}(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone.

    Reduction: Formation of 4-[(4-methoxyphenyl)sulfanyl]piperazino}(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving piperazine and pyrazolopyridine derivatives.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of {4-[(4-methoxyphenyl)sulfonyl]piperazino}(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Properties

Molecular Formula

C21H25N5O4S

Molecular Weight

443.5 g/mol

IUPAC Name

[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)methanone

InChI

InChI=1S/C21H25N5O4S/c1-14-13-18(19-15(2)23-24(3)20(19)22-14)21(27)25-9-11-26(12-10-25)31(28,29)17-7-5-16(30-4)6-8-17/h5-8,13H,9-12H2,1-4H3

InChI Key

PGVUDARSMNUNBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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